(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Asymmetric Synthesis Chiral Auxiliaries Ene Reactions

Sourcing chiral auxiliaries with unreliable stereochemical fidelity disrupts multi-step asymmetric syntheses. This compound eliminates that risk: its rigid 2,2-dimethyloxazolidine scaffold delivers high diastereoselectivity in ene reactions and epoxidations, while the methoxymethylcarbamoyl (Weinreb amide) moiety enables controlled nucleophilic additions for predictable ketone construction without over-addition. • Rigid scaffold for high diastereoselectivity • Weinreb amide for site-selective ketone synthesis • Orthogonal Boc/Weinreb deprotection strategies. Available from stock with batch-specific COA.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
CAS No. 122709-21-1
Cat. No. B044360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
CAS122709-21-1
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m0/s1
InChIKeyUSINQMZZDNKSQW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine


(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (CAS 122709-21-1) is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxymethylcarbamoyl moiety . It is classified as a chiral building block used in asymmetric synthesis, particularly for the preparation of enantiomerically pure compounds [1]. Its IUPAC name is tert-butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, with a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol .

Substitution Risks for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine


Generic substitution of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine fails due to its specific combination of stereochemical and functional group architecture, which is not universally shared by in-class compounds. The presence of the rigid 2,2-dimethyloxazolidine scaffold ensures stereochemical integrity during transformations, a feature that varies with ring substitution patterns [1]. Furthermore, the methoxymethylcarbamoyl moiety offers distinct reactivity as a masked carbonyl equivalent (Weinreb amide), facilitating controlled functionalization into ketones or aldehydes . This differs from simpler carbamoyl or other amide derivatives. Substituting with a different chiral oxazolidine or a non-Boc protected analog can lead to altered diastereoselectivity or incompatibility with subsequent deprotection steps [2], directly impacting synthetic route efficiency and product purity.

Differentiation Evidence for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine


Diastereoselectivity of 2,2-Dimethyloxazolidines in Ene Reactions

Chiral 2,2-dimethyloxazolidine amides of tiglic acid, which share the core scaffold of the target compound, exhibit superior diastereoselectivity in ene reactions with triazolinediones (TAD) compared to the corresponding Evans' oxazolidinone auxiliaries [1]. This demonstrates the scaffold's potential for higher stereocontrol.

Asymmetric Synthesis Chiral Auxiliaries Ene Reactions

Opposite Pi-Face Selectivity in Epoxidation

Studies on optically active tiglic amides bearing the 2,2-dimethyloxazolidine chiral auxiliary reveal a high extent but opposite sense in diastereoselectivity when comparing epoxidation with DMD (dimethyldioxirane) versus m-CPBA (meta-chloroperoxybenzoic acid) [1]. This highlights the auxiliary's sensitivity to reaction conditions and its ability to achieve diverse stereochemical outcomes.

Chiral Auxiliaries Epoxidation Diastereoselectivity

Purity, Storage, and Hazard Specifications

The target compound is commercially available with a typical purity specification of 95% . Procurement data indicates defined storage conditions (sealed in dry, 2-8°C) and a comprehensive hazard profile (GHS07: Harmful/Irritant; H302, H315, H319, H335) that is critical for safe handling and regulatory compliance . These are baseline, verifiable specifications for procurement decisions.

Procurement Chemical Specifications Safety Data

Predicted Physicochemical Properties

Calculated physicochemical properties for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine include a boiling point of 349.7±52.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a LogP of 0.99 [1]. These values provide a basis for comparison with other building blocks for purification or formulation planning.

Physicochemical Properties Analytical Chemistry Compound Characterization

Application Scenarios for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine


Asymmetric Synthesis of Natural Products and Pharmaceuticals

This compound is best applied as a chiral building block in multi-step asymmetric syntheses where high stereochemical fidelity is paramount. Its rigid 2,2-dimethyloxazolidine scaffold is proven to deliver high diastereoselectivity in reactions like ene reactions and epoxidations when compared to other auxiliaries like Evans' oxazolidinones [1][2]. It is suited for constructing complex chiral centers in natural products or pharmaceutical candidates.

Site-Selective Functionalization via Weinreb Amide

The methoxymethylcarbamoyl group functions as a Weinreb amide, a well-established masked carbonyl equivalent . This makes the compound a strategic choice for the site-selective synthesis of unsymmetrical ketones. It allows for controlled nucleophilic additions without over-addition, a key advantage for building molecular complexity in a predictable manner.

Peptide and Peptidomimetic Drug Design

As a protected chiral amine, this oxazolidine derivative serves as a crucial intermediate in the synthesis of modified amino acids and peptidomimetics [3]. Its combination of a Boc-protected amine and a masked carbonyl allows for orthogonal deprotection and functionalization strategies, making it a versatile tool for generating libraries of structurally diverse peptide-like compounds for biological evaluation.

HIV-1 Protease Inhibitor and Antiviral Scaffold Synthesis

Research indicates that this class of oxazolidine derivatives can serve as intermediates for developing HIV-1 protease inhibitors, with related structures demonstrating inhibitory potency in the nanomolar range . The compound's scaffold is therefore of interest for projects focused on antiviral drug discovery and the study of enzyme inhibition mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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